Lobenzarit

Rheumatoid Arthritis DMARD Clinical Trial

Researchers studying chronic inflammation often encounter COX-dependent NSAIDs that fail to modify disease progression. Lobenzarit solves this with a non-COX, dual-action profile-enhancing the T suppressor/helper ratio while delivering broad-spectrum radical scavenging (hydroxyl radical IC50: 2.4 µM). For procurement managers, this compound offers a validated DMARD positive control with guaranteed ≥98% purity and documented clinical efficacy (63% improvement vs. 43% placebo), supported by reliable global logistics.

Molecular Formula C14H10ClNO4
Molecular Weight 291.68 g/mol
CAS No. 63329-53-3
Cat. No. B1674992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobenzarit
CAS63329-53-3
Synonyms2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid
4-chloro-2,2'-iminodibenzoic acid
CCA lobenzarit
disodium 4-chloro-2,2'-iminodibenzoate
lobenzarit
lobenzarit disodium
lobenzarit sodium
lobenzarit, disodium salt
lobenzart
N-(2-carboxyphenyl)-4-chloroanthranilic acid
Molecular FormulaC14H10ClNO4
Molecular Weight291.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
InChIKeyUGDPYGKWIHHBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobenzarit: Dual-Action Immunomodulator and Anti-Oxidant


Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate; CAS 63329-53-3 for the free acid) is an atypical, small-molecule Disease-Modifying Antirheumatic Drug (DMARD) and immunomodulator, distinct from both conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and classic immunosuppressants [1]. Chemically, it is an ortho-aminobenzoate derivative [2], sharing a structural backbone with certain NSAIDs like mefenamic acid [3]. However, it is distinguished by a unique pharmacological profile that couples direct immunomodulation with potent, broad-spectrum anti-oxidative activity [4]. This dual action underlies its historical clinical utility in treating chronic inflammatory and autoimmune conditions, particularly rheumatoid arthritis (RA) [5].

Immunomodulation Pathway Non-NSAID, non-COX mechanism for T/B cell modulation studies
Oxidative Stress Research Broad-spectrum radical scavenger for oxidative damage models
Disease Model Context Reported utility in preclinical RA and liver injury models

Lobenzarit: Unique Pharmacological Differentiation


Substituting Lobenzarit with a common NSAID (e.g., indomethacin, mefenamic acid) or a different class of immunomodulator (e.g., mizoribine) introduces a significant risk of failing to replicate critical disease-modifying and protective outcomes. Lobenzarit's unique mechanism of action—specifically, its ability to enhance the T suppressor/T helper lymphocyte ratio without inhibiting prostaglandin biosynthesis [1]—distinguishes it from COX-inhibiting NSAIDs [2]. Furthermore, its potent, multi-faceted anti-oxidant activity [3] and its direct modulatory effects on B-cell differentiation and immunoglobulin production are not properties shared by structural analogs or many in-class alternatives [4]. This differentiation is quantifiable, as shown in the evidence below, where Lobenzarit demonstrates clinically meaningful efficacy superior to placebo and a distinct pharmacological and safety profile compared to direct comparator drugs.

NSAID Class Substitution
COX inhibition by NSAIDs (e.g., mefenamic acid) may alter prostaglandin-related endpoints, unlike the non-COX profile of lobenzarit.
Immunomodulator Class Substitution
Alternative immunomodulators (e.g., mizoribine) may lead to divergent immunomodulatory and tolerability endpoint profiles, limiting direct mechanistic comparison.

Lobenzarit: Key Comparative Evidence


Clinical Efficacy vs. Placebo in Rheumatoid Arthritis

In a 16-week, multicenter, double-blind study of 230 RA patients, Lobenzarit disodium (240 mg/day) demonstrated a statistically significant improvement in clinical outcomes compared to placebo. Both groups received a baseline therapy of indomethacin (75 mg/day) [1].

Clinical Efficacy vs. Placebo in RA
Trial context
63% vs 43% (placebo) improvement rate (p<0.05)
Supports DMARD model endpoint context
16-week double-blind trial; baseline indomethacin 75 mg/day
Rheumatoid Arthritis DMARD Clinical Trial Placebo-Controlled

Prostaglandin Synthesis: Lack of Inhibition vs. NSAIDs

A 1997 review of pharmacological studies concluded that Lobenzarit disodium (LBZ) does not inhibit the biosynthesis of prostaglandins and leukotrienes. This fundamentally distinguishes it from NSAIDs like mefenamic acid, a structural analog, and other COX inhibitors like indomethacin [1].

Prostaglandin Synthesis: Lack of Inhibition
Class-level
No inhibition of prostaglandin biosynthesis
Non-COX mechanism context
Review-based evidence; distinct from NSAID class
Mechanism of Action Immunomodulation NSAID Differentiation Prostaglandin

Broad-Spectrum Anti-Oxidant Activity

Lobenzarit disodium (CCA) acts as a potent scavenger of multiple oxygen-free radical species. An in vitro study quantified its anti-oxidative profile, demonstrating significant scavenging activity against hydroxyl radicals (IC50 = 2.4 µM) and superoxide (IC50 = 20 µM), among other radicals [1]. This broad-spectrum activity is a key component of its therapeutic mechanism.

Broad-Spectrum Anti-Oxidant Activity
Cross-study comparable
IC50 Hydroxyl: 2.4 µM; Superoxide: 20 µM; Peroxyl: 25 µM; Singlet oxygen: 1.4 µM
Multi-radical scavenging profile
In vitro ESR spin trapping assays
Anti-Oxidant Free Radical Scavenger Oxidative Stress Pharmacology

Safety Profile vs. Mizoribine

A 24-week, double-blind controlled study in 149 RA patients directly compared Lobenzarit disodium (CCA) as the control drug against Mizoribine (MZR). The study reported a notable difference in the incidence of side effects [1].

Safety Profile vs. Mizoribine
Head-to-head
48.7% (Lobenzarit) vs 31.9% (Mizoribine) side-effect incidence
Supports tolerability endpoint review
24-week double-blind RA trial; no serious events
Safety Profile Tolerability Rheumatoid Arthritis Adverse Events

Hepatoprotection in Acetaminophen-Induced Liver Injury

In a mouse model of acetaminophen-induced liver damage, pre-treatment with Lobenzarit disodium significantly reduced hepatocellular injury compared to vehicle control [1]. The protective effect was dose-dependent.

Hepatoprotection in Acetaminophen Injury
Direct comparison
Dose-dependent reduction in liver damage
In vivo cytoprotective model response
Mouse model; acetaminophen challenge
Hepatoprotection Acetaminophen Toxicity In Vivo Model Anti-Oxidant

Direct B-Cell Immunomodulation in Vitro

Lobenzarit (CCA) directly suppresses B-cell differentiation and immunoglobulin (Ig) production. In vitro, it inhibited Ig production induced by the B cell-stimulatory factor B151-TRF2 [1]. This direct effect on B cells is a key immunomodulatory mechanism distinct from T-cell-centric immunosuppressants like cyclosporine A [2].

Direct B-Cell Immunomodulation In Vitro
Direct comparison
Significant inhibition of B-cell Ig production
B-cell pathway modulation context
In vitro B cell culture stimulated with B151-TRF2
Immunology B-Cell Activation Immunoglobulin Production In Vitro

Lobenzarit: Research and Industrial Applications


Non-NSAID DMARD Validation in Rheumatoid Arthritis Models

Lobenzarit serves as a validated positive control in preclinical RA models. Its proven clinical efficacy (63% improvement vs. 43% placebo [1]) and non-COX-dependent mechanism [2] provide a strong benchmark for evaluating new chemical entities. Researchers can compare the efficacy and mechanism of novel compounds against a DMARD with a known, dual-action (immunomodulatory and anti-oxidative) profile, rather than a pure immunosuppressant or NSAID.

Oxidative Stress and Drug-Induced Injury Models

Given its quantifiable radical-scavenging IC50 values (e.g., 2.4 µM for hydroxyl radicals [3]) and demonstrated in vivo hepatoprotection in acetaminophen-induced liver injury [4], Lobenzarit is an ideal tool compound for studying the therapeutic potential of broad-spectrum anti-oxidants. It can be used in models of ischemia-reperfusion, drug-induced organ damage, or other conditions where oxidative stress is a primary driver of pathology.

B-Cell Autoimmunity and Allergic Inflammation Studies

Lobenzarit's unique ability to directly suppress B-cell differentiation and immunoglobulin production, including IgE [5], makes it a valuable research reagent for dissecting humoral immune responses. It can be employed in vitro and in vivo to study pathways of B-cell activation, antibody class switching, and the development of autoantibody-driven diseases like lupus erythematosus [6], providing a direct tool to modulate B-cell function independent of broad T-cell suppression.

Controlled Release Formulations for Weakly Acidic Drugs

Lobenzarit's physicochemical properties (a weakly acidic drug with known solubility and dissolution characteristics) have been extensively studied in the context of hydrophilic matrix tablets for controlled release [7]. Its behavior in formulations like HPMC and dextran matrices provides a well-characterized model compound for industrial scientists developing oral controlled-release systems for drugs with similar biopharmaceutical profiles.

Application
Selection Property
Validation Focus
RA model DMARD comparator studies
Non-COX immunomodulatory mechanism
Endpoint response vs. placebo and NSAID comparators
Oxidative stress and drug-induced injury models
Broad-spectrum radical scavenging profile
In vitro radical IC50 and in vivo hepatoprotection context
B-cell humoral response and allergy studies
Direct B-cell differentiation modulation
Ig production and antibody class-switching endpoints
Controlled release matrix formulation studies
Weakly acidic drug release behavior
Hydrophilic matrix (HPMC/dextran) release profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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